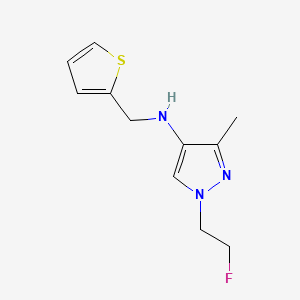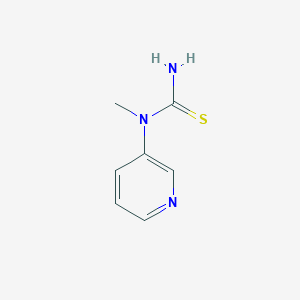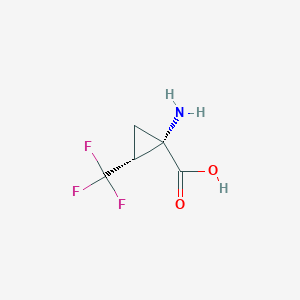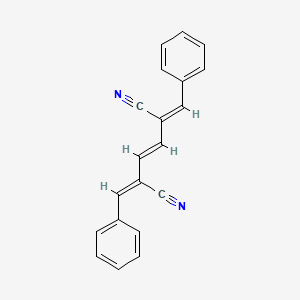![molecular formula C12H17F2N5 B11749344 {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11749344.png)
{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine is a synthetic organic compound characterized by its unique structure comprising two pyrazole rings connected via a difluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine typically involves multi-step organic reactions. One common route includes the alkylation of 1H-pyrazole derivatives with 2,2-difluoroethyl halides under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This can involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced pyrazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the difluoroethyl group, where nucleophiles like amines or thiols replace one of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with amine or thiol groups.
Scientific Research Applications
Chemistry
In chemistry, {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of pyrazole-containing compounds is beneficial.
Industry
In industry, the compound is utilized in the development of advanced materials. Its incorporation into polymers or other materials can enhance properties such as thermal stability, chemical resistance, and mechanical strength.
Mechanism of Action
The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity. The difluoroethyl group and pyrazole rings play a crucial role in binding to these targets, influencing pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole
- 1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole
- 1-(2,2-Difluoroethyl)-4-methyl-1H-pyrazole
Uniqueness
What sets {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine apart from similar compounds is its dual pyrazole structure connected via a difluoroethyl group. This unique arrangement provides distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H17F2N5 |
|---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-N-[(2,4-dimethylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C12H17F2N5/c1-9-5-16-18(2)11(9)7-15-6-10-3-4-19(17-10)8-12(13)14/h3-5,12,15H,6-8H2,1-2H3 |
InChI Key |
KYXIDDPUKKXKCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)CNCC2=NN(C=C2)CC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-(3-methylbutoxy)[(pyridin-3-yl)methylidene]amine](/img/structure/B11749265.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11749271.png)



![(2S,3S)-2-Amino-3-methyl-N-[2-(morpholin-4-YL)ethyl]pentanamide hydrochloride](/img/structure/B11749299.png)
![[(1-methyl-1H-pyrrol-2-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11749305.png)
![[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11749310.png)

![[(2R)-3-carboxy-2-[(3-hydroxypentanoyl)oxy]propyl]trimethylazanium](/img/structure/B11749317.png)

![(2Z)-4-[[4-(1-Piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-ol](/img/structure/B11749328.png)


